5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid
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Overview
Description
5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid is an organic compound that features a cyclopropylmethylsulfonyl group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclopropylmethylsulfonyl Group: This step involves the reaction of cyclopropylmethyl chloride with sodium sulfinate to form cyclopropylmethylsulfonyl chloride.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination of a suitable benzoic acid derivative.
Coupling Reaction: The final step involves coupling the cyclopropylmethylsulfonyl chloride with the fluorinated benzoic acid derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the fluorine atom can enhance the compound’s metabolic stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclopropylmethylsulfonyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
5-(Cyclopropylmethylsulfonyl)-2-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.
5-(Cyclopropylmethylsulfonyl)-2-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms are known to enhance the metabolic stability of compounds and improve their binding affinity to biological targets, making this compound particularly valuable in drug discovery and development.
Properties
IUPAC Name |
5-(cyclopropylmethylsulfonyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4S/c12-10-4-3-8(5-9(10)11(13)14)17(15,16)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFUBYBSMODJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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